BenchChemオンラインストアへようこそ!

4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cardiotoxicity hERG Safety Pharmacology

This benzamide derivative is a rationally designed 5-HT4 receptor agonist engineered to eliminate the cardiac liabilities of earlier prokinetics. By replacing the 3-methoxypiperidine pharmacophore of cisapride with a 4-methylpiperidinyl moiety, it achieves potent 5-HT4 binding while demonstrating weak hERG affinity (IC50 >10 μM) and reduced CYP3A4 inhibition (IC50 7.272 μM). It accelerates gastric emptying and colonic transit, and alleviates visceral hypersensitivity in preclinical models. Ideal as a lead scaffold for next-generation GI prokinetics or as a reference standard in cardiac safety pharmacology panels. Differentiated by quantified cardiac safety margins, not generic 5-HT4 activity.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 959239-02-2
Cat. No. B5180309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
CAS959239-02-2
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C
InChIInChI=1S/C16H24N2O/c1-12(2)18-10-8-15(9-11-18)17-16(19)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,17,19)
InChIKeyNDLWUYTVHYZWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide: A 5-HT4 Agonist Prokinetic Agent with a Differentiated Safety Profile


4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a synthetic benzamide derivative developed as a selective serotonin 5-HT4 receptor agonist [1]. It belongs to a class of gastrointestinal prokinetic agents, which are used to enhance gastric motility. This specific compound, identified as Compound 28b in primary research, was designed by replacing the 3-methoxypiperidine pharmacophore found in earlier agents like cisapride with a 4-methylpiperidinyl moiety, thereby eliminating a chiral center [1]. This structural modification was a key design strategy aimed at retaining potent 5-HT4 receptor binding while improving upon the significant safety liabilities that plagued previous generations of drugs in this class [1].

The Critical Pitfalls of Generic 5-HT4 Agonist Selection: Why 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is Not Interchangeable


In-class 5-HT4 receptor agonists cannot be simply interchanged due to their vastly different safety and tolerability profiles, which are a direct consequence of subtle structural variations [1]. The clinical utility of first-generation prokinetics like cisapride was severely curtailed by their potent inhibition of the hERG potassium channel (IC50 in the low nanomolar range) and CYP3A4 enzyme, leading to a high risk of life-threatening cardiac arrhythmias [1]. The same structural features that confer high potency can also be responsible for these off-target toxicities. Therefore, selecting a specific 5-HT4 agonist for research or development requires a thorough comparison of its quantified selectivity for the target receptor against its quantified interaction with hERG and CYP3A4, rather than a simple assumption of functional equivalence. The quantitative evidence for the compound derived from 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide demonstrates a specific and measurable improvement in this critical therapeutic index [1].

Quantitative Differentiation of 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide (Compound 28b) from Other 5-HT4 Agonists


Cardiac Safety: Attenuated hERG Channel Blockade Compared to Cisapride

The cardiac safety risk, a critical failure point for first-generation 5-HT4 agonists, is significantly mitigated in this compound. Unlike cisapride, which is a known potent hERG channel blocker, the compound of interest (Compound 28b) shows a markedly reduced affinity for the hERG channel, with an IC50 greater than 10 μM [1]. This provides a significantly improved cardiac safety margin at concentrations required for primary target engagement [1].

Cardiotoxicity hERG Safety Pharmacology Arrhythmia

Metabolic Drug-Drug Interaction Risk: Minimal CYP3A4 Inhibition

A major liability of cisapride was its potent inhibition of the CYP3A4 enzyme, leading to dangerous drug-drug interactions that further elevated its cardiotoxic risk. The target compound series avoids this liability, with the lead derivative Compound 28b demonstrating a weak inhibition of CYP3A4 (IC50 = 7.272 μM) [1]. This is a substantial improvement over cisapride, which is known to be a much more potent CYP3A4 inhibitor, and indicates a much lower potential for causing adverse metabolic interactions [1].

Drug-Drug Interactions CYP3A4 Metabolism Safety

In Vivo Prokinetic Efficacy: Superior Gastric Emptying Rate in Preclinical Models

The compound class demonstrates proof-of-concept for prokinetic efficacy in a validated in vivo model. In a rat model of gastric emptying, treatment with the lead compound 28b resulted in a gastric emptying rate of 68.2%, a statistically significant improvement compared to the vehicle-treated control group [1]. This level of efficacy confirms that the structural modifications made to the benzamide scaffold retain functional potency at the whole-organism level [1].

Gastric Emptying Prokinetic Efficacy In Vivo Model

Broad Gastrointestinal Motility Effects: Over Two-fold Increase in Defecation Weight

Beyond accelerating upper gastrointestinal transit, the compound class also promotes colonic motility. In the same in vivo rat study, treatment with Compound 28b led to an over two-fold increase in defecation weight compared to the control, indicating a robust prokinetic effect throughout the gastrointestinal tract [1]. This differentiates it from agents that may only accelerate gastric emptying without addressing colonic transit, a critical factor for conditions like constipation-predominant irritable bowel syndrome (IBS-C) [1].

Constipation Defecation Motility IBS-C

Analgesic Potential in Functional Disorders: Alleviation of Visceral Hypersensitivity

A differentiating feature of this compound class is its potential to address the abdominal pain associated with functional gastrointestinal disorders. In a preclinical irritation model, Compound 28b demonstrated a clear alleviation of visceral hypersensitivity [1]. This property is a significant differentiator from simple prokinetics that target motility alone, as treating the pain component is a major unmet need in conditions like IBS [1].

Visceral Hypersensitivity Pain IBS Functional GI Disorders

Optimal Research and Development Applications for 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide-Based Compounds


Preclinical Development of Safer Prokinetics to Replace Cisapride

This compound series serves as an ideal lead scaffold for programs aiming to develop a next-generation prokinetic agent with a superior cardiac safety profile. Its quantified, weak affinity for the hERG channel (IC50 > 10 μM) and CYP3A4 enzyme (IC50 = 7.272 μM) directly address the fatal arrhythmia risks associated with cisapride, making it a safer starting point for medicinal chemistry optimization [1].

A Double-Action Pharmacological Tool for IBS-C Research

The compound is uniquely suited as a pharmacological tool for investigating the interplay between gastrointestinal motility and visceral pain. Its evidence of accelerating both gastric emptying and colonic transit, combined with its ability to alleviate visceral hypersensitivity in animal models, provides a single molecular probe to dissect the multi-symptom nature of IBS-C [1].

Reference Standard in 5-HT4 Agonist Safety Profiling Assays

Given its well-characterized and graded safety margins against hERG and CYP3A4, the compound can be utilized as a reference standard in safety pharmacology panels. It serves as a benchmark for the level of receptor-versus-antitarget selectivity a modern 5-HT4 agonist must achieve to be considered viable, aiding in the screening and selection of other novel chemical entities [1].

Quote Request

Request a Quote for 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.